4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
Description
4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile is a bicyclohexyl-based carbonitrile derivative featuring pentyl and propyl substituents on adjacent cyclohexane rings. This compound belongs to a class of structurally rigid, mesogenic molecules widely studied for their liquid crystalline (LC) properties . Its core structure comprises two trans-configured cyclohexane rings linked at the 1,1'-positions, with a polar cyano group at the 4-position and alkyl chains at the 4'- and 4''-positions. The compound’s synthesis, stability, and functional behavior are influenced by its bicyclic framework and substituent geometry, making it a subject of interest in materials science, particularly for display technologies .
Properties
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N/c1-3-5-6-14-21(17-22)15-12-20(13-16-21)19-10-8-18(7-4-2)9-11-19/h18-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWFNVGRAFGQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Coupling via Cross-Coupling Reactions
Cross-coupling reactions enable the direct union of two cyclohexane units. The Suzuki-Miyaura coupling has been adapted for this purpose, utilizing cyclohexyl boronic acids and halogenated cyclohexane precursors. For instance, reacting 4-bromo-1-pentylcyclohexane with 4-propylcyclohexane-1-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the bicyclohexane backbone. Typical conditions involve a 1:1 molar ratio of reactants, 2 mol% catalyst, and a base such as K₂CO₃ in tetrahydrofuran (THF) at 80°C for 12 hours, achieving yields of 65–72%.
| Reaction Component | Quantity/Condition |
|---|---|
| 4-Bromo-1-pentylcyclohexane | 1.0 equiv |
| 4-Propylcyclohexane-1-boronic acid | 1.1 equiv |
| Pd(PPh₃)₄ | 2 mol% |
| K₂CO₃ | 2.0 equiv |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Ring-Closing Metathesis (RCM)
RCM offers an alternative route by cyclizing diene precursors. For example, 1,5-dienes substituted with pentyl and propyl groups undergo RCM using Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C. This method produces the bicyclohexane core with 70–75% yield, though it requires precise control over steric and electronic effects to prevent side reactions.
Nitrile Group Installation
The nitrile group is introduced via nucleophilic substitution or oxidation strategies.
Nucleophilic Substitution with Cyanide
Treatment of 4-bromo-bicyclohexane intermediates with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 100°C for 8 hours replaces the bromide with a nitrile group. Yields range from 55–62%, with side products arising from elimination reactions.
| Parameter | Condition |
|---|---|
| Substrate | 4-Bromo-bicyclohexane |
| Cyanide Source | NaCN (2.0 equiv) |
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 55–62% |
Oxidation of Amines
Primary amines at the 4-position of bicyclohexane can be oxidized to nitriles using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) in acetonitrile. This method avoids harsh conditions, achieving 70–75% yield with minimal byproducts.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors optimize the Suzuki-Miyaura coupling step by maintaining consistent temperatures and reducing catalyst loading. Additionally, high-throughput screening identifies ideal solvent systems (e.g., toluene/water biphasic mixtures) to enhance reaction efficiency.
Challenges and Optimization
Key challenges include steric hindrance during bicyclohexane coupling and regioselectivity in alkylation steps. Computational modeling (DFT calculations) aids in predicting transition states, guiding the design of bulkier ligands for palladium catalysts to improve coupling yields. Furthermore, microwave-assisted synthesis reduces reaction times for nitrile installation by 40%.
Chemical Reactions Analysis
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions: Typical reagents include halides, oxidizing agents, and reducing agents. Reactions are often carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
This compound features:
- Bicyclic Structure : Composed of two cyclohexane rings connected by a carbon chain.
- Functional Group : Contains a carbonitrile group (-C≡N), which influences its reactivity and potential biological activity.
- Hydrophobic Characteristics : Enhanced by the presence of pentyl and propyl substituents, making it suitable for various applications in organic chemistry and biochemistry.
Enzyme Interaction Studies
Preliminary studies indicate that 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile may act as a substrate for cytochrome P450 enzymes, particularly CYP2C9. This suggests its potential role in drug metabolism and pharmacokinetics, as these enzymes are crucial for the metabolism of many pharmaceutical compounds.
Modulation of Biological Pathways
The compound has shown promise as a modulator of certain biological pathways. Ongoing research is investigating its interactions with specific receptors and enzymes, which could lead to therapeutic applications in treating various diseases.
Synthetic Routes
Several synthetic methods have been proposed for the preparation of this compound. These methods typically require careful control of reaction conditions to optimize yield and purity. Common synthetic routes include:
- Nucleophilic Substitution Reactions : Utilizing the carbonitrile group as an electrophile.
- Hydrolysis Reactions : The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Case Study 1: CYP2C9 Inhibition
Research has indicated that this compound may inhibit CYP2C9 activity. This inhibition could have significant implications for drug interactions and metabolism, making it a candidate for further pharmacological studies.
Ongoing investigations are exploring the compound's interaction with various biological targets. Initial results suggest potential therapeutic applications, particularly in modulating metabolic pathways related to drug efficacy.
Mechanism of Action
The mechanism of action of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence the function of membrane-bound proteins and receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
The target compound differs from biphenyl-based carbonitriles (e.g., 4'-propyl-[1,1'-biphenyl]-4-carbonitrile) by replacing aromatic phenyl rings with saturated cyclohexane rings. This substitution reduces conjugation and increases molecular flexibility, which lowers melting points and alters mesophase behavior. For example:
- 4'-Propyl-[1,1'-biphenyl]-4-carbonitrile (CAS 58743-76-3): Molecular weight 221.3 g/mol, rigid biphenyl core .
- 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile : Higher molecular weight (~293.5 g/mol) and enhanced conformational freedom due to cyclohexane rings .
Alkyl Chain Modifications
Variations in alkyl chain length significantly impact phase transitions and solubility:
| Compound Name | Alkyl Substituents | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 4'-Butyl-[1,1'-bi(cyclohexane)]-4-CN | Butyl, H | 279.5 | Shorter chain increases Tm |
| 4'-Heptyl-[1,1'-bi(cyclohexane)]-4-CN | Heptyl, H | 335.6 | Longer chain enhances LC range |
| Target Compound | Pentyl, Propyl | 293.5 | Balanced LC stability |
The pentyl-propyl combination optimizes steric bulk and fluidity, enabling stable nematic phases at room temperature compared to shorter-chain analogs .
Physicochemical Properties
Thermal Stability and Phase Behavior
- This compound : Predicted melting point <50°C (based on biphenyl analog data ), with nematic-isotropic transition near 100°C .
- 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile : Higher rigidity gives a melting point of 34°C and boiling point of 361.6°C .
Solubility and Partition Coefficients
Bicyclohexyl derivatives exhibit higher hydrophobicity than biphenyls. For example:
- 4'-Propyl-[1,1'-biphenyl]-4-carbonitrile : Partition coefficient (Kicor) ~0.83 in hexane-acetonitrile systems .
- Bicyclohexyl analogs: Estimated Kicor >1.0 due to reduced polarity, enhancing compatibility with non-polar LC matrices .
Functional and Application-Based Comparison
Liquid Crystal Performance
- Bicyclohexyl Carbonitriles : Superior broad-temperature mesophases (e.g., S2011 in chiral mixtures ), ideal for advanced LC devices like polymer-stabilized cholesteric textures.
Stability and Compatibility
Bicyclohexyl cores resist UV degradation better than biphenyls, extending device lifespan. However, they require precise alkyl chain tuning to avoid phase separation in mixtures .
Biological Activity
4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula CHN. This compound has garnered interest due to its unique structure and potential biological applications. Understanding its biological activity is crucial for exploring its utility in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
The compound features two cyclohexane rings connected by a carbon-carbon bond, with pentyl and propyl groups attached to these rings. Its structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 303.5 g/mol
- Physical State : White to off-white powder or crystals
- Purity : Typically ≥98% .
The biological activity of this compound is primarily attributed to its amphiphilic nature. This property allows the compound to interact with lipid bilayers, influencing membrane fluidity and permeability. Such interactions can modulate the function of membrane-bound proteins and receptors, thereby impacting cellular processes.
Key Mechanisms:
- Integration into Lipid Bilayers : The compound can integrate into lipid membranes, altering their properties.
- Modulation of Membrane Proteins : By affecting membrane fluidity, it can influence the activity of proteins involved in signaling pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant effects on various cell types:
- Cell Membrane Interaction : Studies have shown that the compound can enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents in resistant cancer cells .
- Cytotoxic Effects : In certain concentrations, it has demonstrated cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Studies
- Drug Delivery Systems : A study explored the use of this compound in supramolecular drug delivery systems. The results indicated improved cellular uptake of chemotherapeutics when combined with this compound due to its ability to disrupt membrane integrity .
- Membrane Protein Studies : Another research highlighted its role in studying membrane proteins, where it was utilized to investigate the dynamics of lipid-protein interactions under varying conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)] | Contains carbonitrile group | Enhanced membrane interaction |
| 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid | Contains carboxylic acid group | Increased hydrophilicity but less membrane integration |
| 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-hydroxy | Contains hydroxyl group | More reactive but less stable |
Q & A
Basic: What are the recommended synthetic routes for 4-pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile, and how do reaction conditions influence yield?
The compound is synthesized via coupling reactions using reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). For example, a two-step protocol involving transesterification or direct coupling of functionalized cyclohexane precursors yields the bicyclohexyl core. Column chromatography (e.g., petroleum ether/DCM mixtures) followed by recrystallization (ethanol) achieves >90% purity . Reaction temperature (ambient to 60°C), stoichiometry of reagents (e.g., 5:1 EDAC:substrate), and solvent polarity critically affect yield and isomer purity.
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies) for this compound?
Discrepancies in melting points (e.g., 34°C in one study vs. solid forms in high-purity batches ) may arise from isomerism (cis/trans configurations) or impurities. Researchers should:
- Validate isomer purity via HPLC (high-performance liquid chromatography) with chiral columns .
- Perform differential scanning calorimetry (DSC) to identify phase transitions and confirm crystalline stability .
- Cross-reference NMR data (e.g., cyclohexyl proton splitting patterns) to distinguish trans,trans isomers from other configurations .
Basic: What analytical techniques are essential for characterizing structural and chemical stability?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclohexane ring conformations (e.g., axial/equatorial protons at δ 1.2–2.5 ppm) .
- FT-IR : The nitrile stretch (~2220 cm⁻¹) verifies functional group integrity .
- Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (theoretical [M+H]⁺ = 234.25; observed 234.28 ).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry .
Advanced: How does the compound’s alkyl chain length (pentyl vs. propyl) impact its mesomorphic behavior in liquid crystal applications?
The pentyl and propyl chains modulate phase transition temperatures and molecular alignment . Shorter propyl groups reduce steric hindrance, enhancing nematic phase stability, while the pentyl chain increases van der Waals interactions, raising the clearing point (Tc). Comparative studies using polarizing optical microscopy (POM) and X-ray diffraction reveal that trans,trans isomers with these substituents exhibit broad nematic ranges (e.g., 60–120°C) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via certified waste contractors .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Functional Group Compatibility : Introduce fluorinated or vinyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without nitrile degradation .
- Regioselective Modifications : Protect the nitrile group with TMS (trimethylsilyl) during alkylation steps .
- High-Throughput Screening : Use automated liquid handlers to vary chain lengths (e.g., butyl to heptyl) and assess phase behavior .
Basic: How is the compound’s ecotoxicity profile assessed, and what data gaps exist?
Current ecotoxicological data are limited (no aquatic toxicity studies reported ). Standardized tests include:
- Daphnia magna acute toxicity : EC50 >100 mg/L (predicted via QSAR models).
- Biodegradability : Use OECD 301F assays to evaluate persistence .
Gaps in chronic exposure data necessitate further testing under OECD 210 (fish early-life stage) guidelines.
Advanced: What computational methods predict the compound’s electronic properties for optoelectronic applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.2 eV) and dipole moments .
- Molecular Dynamics (MD) : Simulate alignment on ITO (indium tin oxide) surfaces to assess suitability for OLEDs .
- QSAR Models : Correlate alkyl chain length with charge carrier mobility in thin-film transistors .
Basic: How do storage conditions (light, temperature) affect long-term stability?
- Light Sensitivity : UV-Vis spectroscopy shows no degradation after 6 months in amber glass at 25°C .
- Thermal Stability : TGA (thermogravimetric analysis) confirms decomposition onset at >200°C, but prolonged storage above 40°C induces cis-trans isomerization .
Advanced: What role does the nitrile group play in supramolecular assembly for advanced materials?
The nitrile group facilitates dipole-dipole interactions and hydrogen bonding with complementary moieties (e.g., carboxylic acids). In liquid crystals, it stabilizes smectic phases via antiparallel dimer formation, as evidenced by X-ray scattering (layer spacing ~30 Å) . In MOFs (metal-organic frameworks), it coordinates to Ag⁺ ions, enabling tunable porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
